molecular formula C8H10O3S B166302 Methyl p-toluenesulfonate CAS No. 80-48-8

Methyl p-toluenesulfonate

Cat. No.: B166302
CAS No.: 80-48-8
M. Wt: 186.23 g/mol
InChI Key: VUQUOGPMUUJORT-UHFFFAOYSA-N
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Description

Methyl p-toluenesulfonate, also known as methyl p-methylbenzenesulfonate, is an organic compound with the molecular formula CH₃C₆H₄SO₃CH₃. It is a sulfonate ester that appears as a white to slightly yellow low melting solid. This compound is primarily used as a methylating agent in organic synthesis and has various applications in the chemical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl p-toluenesulfonate is synthesized by the reaction of p-toluenesulfonyl chloride with methanol. The process involves mixing p-toluenesulfonyl chloride and methanol, followed by the slow addition of a 25% sodium hydroxide solution. The temperature is controlled below 25°C. Once the pH reaches 9, the addition of the base is stopped, and the mixture is stirred for 2 hours and left overnight. The lower layer of the reactant is separated, and the upper layer is extracted with benzene. The extract is combined with the lower layer, washed with water and 5% potassium carbonate solution, dried, and distilled under reduced pressure to obtain the final product .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Methyl p-toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N,N-Dimethylaniline: Used in nucleophilic substitution reactions with this compound.

    Tetrazole: Used in selective 1-substitution reactions.

Major Products Formed:

    Substituted Tetrazole Derivatives: Formed from the reaction with tetrazole.

    Substituted Aniline Derivatives: Formed from the reaction with N,N-dimethylaniline.

Scientific Research Applications

Comparison with Similar Compounds

Methyl p-toluenesulfonate can be compared with other similar compounds such as:

  • Ethyl p-toluenesulfonate
  • Isopropyl p-toluenesulfonate
  • Methyl benzenesulfonate
  • Methyl 4-nitrobenzenesulfonate
  • Methyl trifluoromethanesulfonate

Uniqueness: this compound is unique due to its specific reactivity and selectivity in nucleophilic substitution reactions. Its ability to act as a methylating agent and its application in forming stable SEI layers in lithium-ion batteries distinguish it from other similar compounds .

Properties

IUPAC Name

methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQUOGPMUUJORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4052550
Record name Methyl toluene-4-sulfonate
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Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Other Solid, White vesicant solid; Solidifies at 24 deg C; [Hawley] White or light brown solid; mp = 28-29 deg C; [HSDB] Off-white low melting solid or clear liquid; mp = 27-28 deg C; [MSDSonline]
Record name Benzenesulfonic acid, 4-methyl-, methyl ester
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Record name Methyl p-methylbenzenesulfonate
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Boiling Point

292 °C @ 760 MM HG
Record name METHYL P-METHYLBENZENESULFONATE
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Flash Point

306 °F (152 °C) (open cup)
Record name METHYL P-METHYLBENZENESULFONATE
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Solubility

INSOL IN WATER; SLIGHTLY SOL IN PETROLEUM ETHER; SOL IN ETHER; VERY SOL IN ALCOHOL, BENZENE, CHLOROFORM
Record name METHYL P-METHYLBENZENESULFONATE
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Density

1.230 @ 25 DEG/25 °C
Record name METHYL P-METHYLBENZENESULFONATE
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Vapor Density

6.45 (AIR= 1)
Record name METHYL P-METHYLBENZENESULFONATE
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Color/Form

MONOCLINIC LEAFLETS OR PRISMS FROM ETHER-PETROLEUM ETHER, LIGHT BROWN CRYSTALS, WHITE DAMP CRYSTALS

CAS No.

80-48-8
Record name Methyl p-toluenesulfonate
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Record name Methyl p-methylbenzenesulfonate
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Record name Methyl p-toluenesulfonate
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Record name Benzenesulfonic acid, 4-methyl-, methyl ester
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Record name Methyl toluene-4-sulfonate
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Record name Methyl toluene-4-sulphonate
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Record name METHYL P-TOLUENESULFONATE
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Melting Point

28-29 °C
Record name METHYL P-METHYLBENZENESULFONATE
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Synthesis routes and methods I

Procedure details

The methyl ester precursor of (S)-4-[cis-2,6-dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate (hereinafter optionally referred to as “Compound 1 tosylate”) was used for this experiment instead of Compound 1 tosylate due to the unsuitability of the Compound 1 tosylate crystals for X-ray structure determination. Compound 1 tosylate methyl ester was prepared via an esterification of Compound 1 tosylate followed by recrystallization from isopropanol. Other experiments have established that the stereochemistry is retained in converting the methyl ester to Compound 1 tosylate.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
methyl ester
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(S)-4-[cis-2,6-dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 2.96 g of crude [trans-4-[trans-4-(2-(1,3-dioxolan-2-yl)ethyl)cyclohexyl]cyclohexyl]methanol in 20 ml of dry pyridine is treated at 0° C. with 2.1 g of p-toluenesulfonyl chloride. The mixture is stirred at room temperature for 15 hours, then diluted with 200 ml methylene chloride and washed several times with water. The organic phase is fried over magnesium sulfate, filtered and evaporated. Chromatographic purification of the resulting crude product on silica gel with ethyl acetate/petroleum ether (vol. 1:9) gives [trans-4-]trans-4-(2-(1,3-dioxolan-2-yl)ethyl)cyclohexyl]cyclohexyl]methyl p-toluenesulfonate.
Name
[trans-4-[trans-4-(2-(1,3-dioxolan-2-yl)ethyl)cyclohexyl]cyclohexyl]methanol
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of (R)-(8-bromo-6-fluoro-2H-chromen-2-yl)methyl-4-methylbenzenesulfonate (0.40 g, 0.97 mmol) and 2-methoxyphenylboronic acid (0.44 g, 2.9 mmol) in dioxane (10 mL) was added potassium carbonate (0.33 g, 2.4 mmol), dichlorobis(tri-o-tolylphosphine)palladium (II) (23 mg, 0.029 mmol) and water (2 mL). The reaction mixture was heated to reflux for 2 hours. The cooled reaction mixture was then partitioned between ethyl acetate (100 mL) and 2.0 M aqueous sodium hydroxide (100 mL). The organic layer was separated, washed with water (100 mL) and saturated brine (100 mL), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. Purification by flash chromatography using a solvent gradient of 0 to 20% ethyl acetate in hexane gave 0.46 g (100%) of(R)-6-fluoro-8-(2-methoxyphenyl)-2H-chromen-2-yl)methyl 4-methylbenzenesulfonate as a colorless oil. MS (ES) m/z 441.0 ([M+H]+).
Name
(R)-(8-bromo-6-fluoro-2H-chromen-2-yl)methyl-4-methylbenzenesulfonate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
23 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a suspension of p-toluenesulfonic acid dihydrate (10 g, 0.05 mol) in methylene chloride (50 mL), quinoline (8.3 g, 0.06 mol) was added dropwise, and the mixture was reacted at room temperature for 1 hour. After completion of the reaction, the solvent was evaporated to dryness under the reduced pressure to obtain a crude product containing quinolinium p-toluenesulfonate salt. To a suspension of this crude product (5 g, 0.016 mol) in cyclohexane (50 mL), dimethyl sulfate (4.2 g, 0.033 mol) was added, and the mixture was reacted at 80° C. for 2 hours. The reaction liquid was condensed under the reduced pressure to obtain the desired product of methyl p-toluenesulfonate. Quantitative analysis by 1H-NMR showed a conversion rate of 93%.
Name
p-toluenesulfonic acid dihydrate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
quinolinium p-toluenesulfonate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a suspension of p-toluenesulfonic acid dihydrate (10 g, 0.05 mol) in methylene chloride (50 mL), diphenylamine (10.8 g, 0.06 mol) was added dropwise, and the mixture was reacted at room temperature for 1 hour. After completion of the reaction, the solvent was evaporated to dryness under the reduced pressure to obtain a crude product containing diphenylammonium p-toluenesulfonate salt. To a suspension of this crude product (5 g, 0.011 mol) in cyclohexane (50 mL), dimethyl sulfate (3.0 g, 0.023 mol) was added, and the mixture was reacted at 80° C. for 2 hours. The reaction liquid was condensed under the reduced pressure to obtain the desired product of methyl p-toluenesulfonate. Quantitative analysis by 1H-NMR showed a conversion rate of 63%.
Name
p-toluenesulfonic acid dihydrate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
diphenylammonium p-toluenesulfonate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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